molecular formula C20H13ClN4O3S B2869340 N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886903-71-5

N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2869340
CAS No.: 886903-71-5
M. Wt: 424.86
InChI Key: MNAXMEGNYAAZOV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core, a pyridinylmethyl group, and a nitro-chlorinated benzene ring. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for biological targets such as enzymes and receptors . The pyridinylmethyl group introduces steric and electronic complexity, which may modulate solubility and pharmacokinetic profiles.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-13-8-9-17(25(27)28)15(11-13)19(26)24(12-14-5-3-4-10-22-14)20-23-16-6-1-2-7-18(16)29-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXMEGNYAAZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent nitration and chlorination steps are then employed to introduce the nitro and chloro groups, respectively. The final step involves the formation of the amide bond through the reaction with pyridin-2-ylmethylamine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to evaluate its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a candidate for therapeutic development.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the benzothiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or bind to receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Findings/Applications Reference
N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (4i) R1=4-ethylpiperazine, R2=H, R3=H 177.2 85 Moderate enzyme inhibition
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-prop-2-yn-1-ylpiperazin-1-yl)methyl)benzamide (4k) R1=propynyl-piperazine, R2=OCH3 144.5 78 Improved solubility vs. 4i
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) R1=4-CH3, R2=H, R3=H 181 58.1 mg High thermal stability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide R1=Cl (thiazole), R2=2-F, R3=4-F Not reported Not given PFOR enzyme inhibition via H-bonding
Target Compound R1=NO2, R2=Cl, R3=pyridin-2-ylmethyl Not reported Not given Hypothesized enhanced bioactivity N/A

Key Observations :

Substituent Impact on Melting Points :

  • Electron-donating groups (EDGs) like methoxy (4k, 144.5°C) reduce melting points compared to EWGs like nitro (hypothesized higher mp for target compound) .
  • Methyl groups (3p, 181°C) increase thermal stability due to enhanced van der Waals interactions .

Bioactivity Correlations :

  • Piperazine-containing derivatives (e.g., 4i, 4k) show moderate enzyme inhibition, attributed to hydrogen bonding with catalytic residues .
  • The nitro group in the target compound may mimic nitrothiazole pharmacophores (e.g., nitazoxanide derivatives), which inhibit PFOR enzymes critical in anaerobic metabolism .

Synthetic Yields :

  • Yields for benzothiazole derivatives range from 78–90%, influenced by steric hindrance (e.g., bulkier propynyl groups in 4k reduce yield to 78%) .

Molecular Interactions and Crystallography

  • Hydrogen Bonding : Nitro and chloro groups in the target compound may form intermolecular H-bonds (similar to ’s compound), stabilizing crystal packing and enhancing bioavailability .

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various scientific studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Nitration of 5-chlorobenzamide to introduce the nitro group.
  • Formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones.
  • Introduction of the pyridine moiety via coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.

This multi-step approach allows for the precise construction of the desired compound while optimizing yield and purity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Research indicates that similar benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

  • Inhibition of cancer cell proliferation: Compounds such as 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine demonstrated marked inhibition of A431, A549, and H1299 cancer cell lines .
  • Induction of apoptosis: At concentrations ranging from 1 to 4 μM, these compounds promoted apoptosis and arrested the cell cycle, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum activity against various pathogens. For example:

  • In vitro studies have shown that benzothiazole derivatives can inhibit bacterial growth with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Bioreduction of the nitro group : This may lead to reactive intermediates capable of interacting with cellular components.
  • Interaction with specific molecular targets : The thiazole and pyridine moieties may engage with enzymes or receptors critical for cancer cell proliferation and survival .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

CompoundStructureAnticancer ActivityAntimicrobial Activity
Compound ABenzothiazole derivativeModerateHigh
Compound BBenzimidazole derivativeHighModerate
N-(benzo[d]thiazol-2-yl)-5-chloro...Target compoundHighPotential

Case Studies

Several case studies have explored the biological activities of benzothiazole derivatives:

  • Study on Anticancer Effects : A series of benzothiazole compounds were synthesized and evaluated for their ability to inhibit tumor cell growth, demonstrating significant efficacy against multiple cancer cell lines .
  • Antimicrobial Evaluation : In vitro tests showed that certain derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

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